

# Application Note: USP-Aligned Organic Impurity Profiling of Carvedilol

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## Compound of Interest

Compound Name: 6,7,8,9-Tetrahydro Carvedilol

CAS No.: 1246820-73-4

Cat. No.: B600947

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## Introduction & Scope

Carvedilol is a non-selective

-adrenergic blocking agent with

-blocking activity.<sup>[1]</sup> Its chemical structure, containing a carbazole moiety and a secondary amine, makes it susceptible to oxidation and specific degradation pathways.

The USP monograph currently defines multiple procedures for organic impurities. This guide focuses on Procedure 2, which is the most comprehensive method ("Profiling Method"). It is required when Carvedilol Related Compound F is a potential impurity and provides superior resolution for complex degradation products compared to the isocratic Procedure 1.

## Target Analytes (USP Related Compounds)

Impurity	Chemical Nature	Criticality
RC A	Amine Cleavage Product	Primary degradation product.
RC B	Biscarbazole Derivative	High molecular weight; late eluter.
RC C	N-Benzyl Derivative	Process impurity (synthesis intermediate).
RC D	Oxirane Derivative	Genotoxic potential (epoxide).
RC E	Hydroxy Derivative	Oxidative degradant.
RC F	Tetrahydrocarbazole	Specific to certain synthesis routes; requires Proc 2.

## Scientific Principle & Mechanism

The separation relies on Reversed-Phase Chromatography (RP-HPLC) using an Octylsilane (C8 / L7) stationary phase.

- **Selectivity Mechanism:** Carvedilol and its impurities are basic amines. The mobile phase utilizes a Potassium Phosphate Buffer at pH 2.0.<sup>[2]</sup>
  - Why pH 2.0? At this pH, the amine groups are fully protonated ( ), preventing interaction with residual silanols on the column stationary phase. This eliminates peak tailing, a common issue with Carvedilol.
- **Gradient Strategy:** A complex gradient using Acetonitrile (ACN) and Methanol (MeOH) is employed.
  - Mobile Phase A (High Aqueous): Retains polar impurities (like RC A and E).
  - Mobile Phase B (High Organic): Elutes hydrophobic impurities (like RC B and Biscarbazole) that would otherwise stick to the column.

## Materials & Reagents

- API: Carvedilol USP Reference Standard (RS).[3][4][5][6][7]
- Impurity Standards: USP Carvedilol Related Compounds A, B, C, D, E, and F RS.
- Reagents:
  - Potassium Dihydrogen Phosphate ( ), AR Grade.
  - Phosphoric Acid ( ), 85%, HPLC Grade.
  - Acetonitrile (ACN), HPLC Grade.
  - Methanol (MeOH), HPLC Grade.
  - Water, Milli-Q / HPLC Grade.
- Column: USP Packing L7 (C8),  
,  
.[3]
  - Recommended: Agilent Zorbax Eclipse XDB-C8 or equivalent.[8]

## Experimental Protocol (USP Procedure 2)

### Buffer Preparation

- Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water.
- Adjust pH to  $2.0 \pm 0.05$  using dilute Phosphoric Acid.
- Filter through a 0.45  $\mu\text{m}$  nylon membrane filter.[8]

### Mobile Phase Preparation

- Mobile Phase A: Acetonitrile : Buffer (10 : 90). Note: Some variations use 10:1000 v/v; verify specific monograph version. Standard ratio is often 20-30% organic for A, but USP Proc 2 is highly aqueous A.
- Mobile Phase B: Methanol : Acetonitrile : Buffer (50 : 40 : 10).
  - Expert Note: Premixing Methanol and ACN reduces outgassing and baseline noise during the gradient.

## Chromatographic Conditions

Parameter	Setting
Flow Rate	1.0 mL/min
Injection Volume	10 - 20 $\mu$ L (Optimize for sensitivity vs. overload)
Column Temperature	55°C (Critical for resolution of RC B and F)
Detector	UV 240 nm (General); 220 nm (Optional for RC E specificity)
Run Time	~80 Minutes

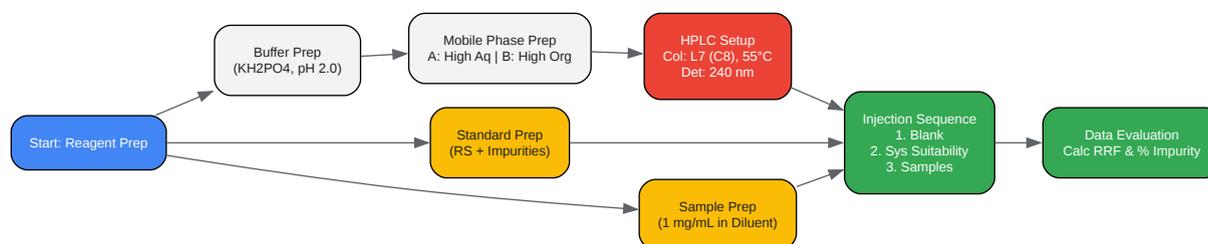
## Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Elution Profile
0.0	100	0	Equilibration
5.0	100	0	Isocratic Hold
6.0	55	45	Rapid Ramp
30.0	55	45	Isocratic Separation
50.0	0	100	Elution of Hydrophobics
69.0	0	100	Wash
70.0	100	0	Return to Initial
80.0	100	0	Re-equilibration

## Standard & Sample Preparation

- Diluent: Mobile Phase A (or pH 2.0 Buffer : ACN mixture).[2][9]
- System Suitability Solution: Dissolve USP Carvedilol RS and USP Carvedilol Related Compound F RS to obtain 0.05 mg/mL each.
- Sample Solution: Prepare 1.0 mg/mL of Carvedilol drug substance in Diluent.

## Workflow Visualization



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Caption: Step-by-step analytical workflow for Carvedilol impurity profiling using USP Procedure 2.

## Critical Process Parameters (Expert Insights)

### Temperature Control (The "55°C" Rule)

Standard HPLC methods often run at 25-30°C. However, this method requires 55°C.

- Causality: Higher temperature reduces the viscosity of the mobile phase and improves mass transfer kinetics. More importantly, it alters the selectivity between Carvedilol and Related Compound F. At lower temperatures, these peaks may co-elute or show poor resolution ( ).

- Risk: Ensure your column heater is calibrated. A deviation of  $\pm 2^{\circ}\text{C}$  can significantly impact the resolution of the critical pair.

## pH Sensitivity

The buffer pH is set to 2.0.<sup>[2][3][6][9][10]</sup>

- Trustworthiness Check: If the pH drifts to 2.5, the ionization state of the secondary amine changes slightly, leading to peak broadening and retention time shifts. Always use a calibrated pH meter and adjust before adding organic solvents if possible (though this protocol specifies aqueous buffer adjustment first).

## System Suitability Criteria (Self-Validating)

Before releasing results, the system must pass these checks:

- Resolution ( ): NLT 1.7 between Carvedilol and Related Compound F (or Biscarbazole depending on the exact mix).
- Tailing Factor ( ): NMT 1.5 for the Carvedilol peak.
- RSD: NMT 2.0% for replicate injections of the Standard.

## Data Analysis & Calculations

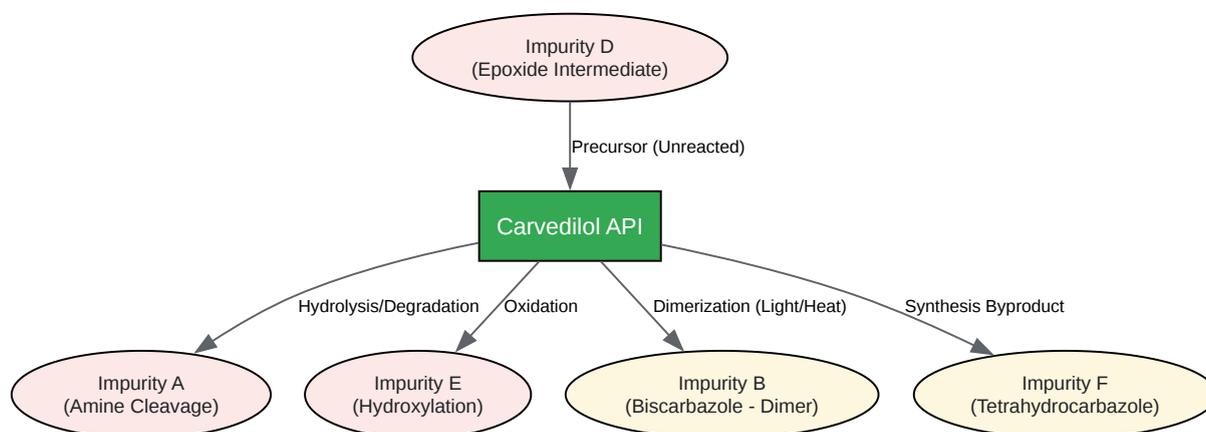
### Relative Response Factors (RRF)

Impurities do not absorb UV light identically to the main drug. You must apply RRFs to calculate accurate mass balance.

Compound	RRF (Approximate)
Carvedilol	1.00
Related Compound A	1.04
Related Compound C	0.95
Related Compound F	1.10
Calculation Formula:	
Where:[4][7]	

- = Peak response of impurity.[3][4]
- = Peak response of Carvedilol standard.[3][4][6]
- = Relative Response Factor (RRF).
- = Potency of standard.

## Impurity Pathway Diagram



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Caption: Conceptual origin of key Carvedilol impurities.[2][6][11] Impurity D is a precursor; A, B, E are degradants.

## References

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